molecular formula C9H9NO B12747463 3-Methyl-2-indolinone, (R)- CAS No. 1232139-09-1

3-Methyl-2-indolinone, (R)-

Cat. No.: B12747463
CAS No.: 1232139-09-1
M. Wt: 147.17 g/mol
InChI Key: BBZCPUCZKLTAJQ-ZCFIWIBFSA-N
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Description

Contextualization of Indolinone (Oxindole) Core Structures in Heterocyclic Chemistry

Indolinones, also known as oxindoles, are a prominent class of heterocyclic compounds featuring a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring with a carbonyl group at the C-2 position. rsc.orgsci-hub.se This structural motif is found in various natural products and endogenous compounds in mammals. rsc.orgresearchgate.net The oxindole (B195798) scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. sci-hub.seontosight.ai The reactivity of the oxindole core, particularly at the C-3 position, allows for diverse chemical modifications, making it a versatile building block in organic synthesis. sci-hub.se

Importance of Chiral 3-Substituted Oxindoles as Key Synthetic Intermediates and Scaffolds

The introduction of a substituent at the C-3 position of the oxindole ring can create a stereogenic center, leading to chiral molecules. d-nb.info These chiral 3-substituted oxindoles are of paramount importance as they serve as crucial synthetic intermediates for the construction of more complex, biologically active molecules, including alkaloids and pharmaceuticals. beilstein-journals.orgresearchgate.net The specific spatial arrangement of the substituent at the chiral center is often critical for the molecule's biological activity. Consequently, the development of enantioselective methods to synthesize specific enantiomers of 3-substituted oxindoles is a major focus of chemical research. beilstein-journals.orgnih.gov These methods aim to produce a single enantiomer in high purity, which is essential for developing effective and safe therapeutic agents. d-nb.info

Overview of Advanced Research Domains Pertaining to (R)-3-Methyl-2-indolinone

(R)-3-Methyl-2-indolinone, as a specific chiral 3-substituted oxindole, is at the forefront of several advanced research areas. Its applications span asymmetric catalysis, the synthesis of natural products, and medicinal chemistry.

Key Research Areas:

Asymmetric Synthesis: Researchers are actively developing novel catalytic methods to produce (R)-3-Methyl-2-indolinone with high enantiomeric purity. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction. nih.gov

Catalytic Applications: The unique structure of (R)-3-Methyl-2-indolinone allows it to be used as a chiral ligand or building block in various catalytic asymmetric reactions, facilitating the synthesis of other chiral molecules. nih.gov For instance, it has been utilized in catalytic asymmetric Povarov reactions to produce complex indole-derived tetrahydroquinolines. nih.gov

Medicinal Chemistry: The indolinone scaffold is a core component of several approved drugs, such as Sunitinib and Nintedanib. rsc.orggrowingscience.com Research into derivatives of (R)-3-Methyl-2-indolinone is exploring their potential as novel therapeutic agents, particularly in the development of kinase inhibitors for cancer therapy. growingscience.comgoogle.com The specific stereochemistry of (R)-3-Methyl-2-indolinone can significantly influence its pharmacological properties.

Intermediate in Pharmaceutical Synthesis: (R)-3-Methyl-2-indolinone can serve as a key intermediate in the synthesis of complex pharmaceutical compounds. For example, 5-benzoyl-3-methyl-2-indolinone is a crucial substance in the production of the anti-inflammatory drug ketoprofen. google.com

Research DomainSpecific Application of (R)-3-Methyl-2-indolinone
Asymmetric SynthesisTarget molecule for the development of new enantioselective catalytic methods.
CatalysisUsed as a chiral building block in asymmetric reactions like the Povarov reaction. nih.gov
Medicinal ChemistryScaffold for the design of new kinase inhibitors and other potential therapeutic agents. growingscience.comgoogle.com
Pharmaceutical ManufacturingKey intermediate in the synthesis of drugs like ketoprofen. google.com

The ongoing research into (R)-3-Methyl-2-indolinone underscores its significance as a versatile and valuable compound in contemporary chemical science. Its unique combination of a privileged heterocyclic core and a key chiral center ensures its continued importance in the development of new synthetic methodologies and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1232139-09-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(3R)-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11)/t6-/m1/s1

InChI Key

BBZCPUCZKLTAJQ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1C2=CC=CC=C2NC1=O

Canonical SMILES

CC1C2=CC=CC=C2NC1=O

Origin of Product

United States

Advanced Methodologies for the Stereoselective Synthesis of R 3 Methyl 2 Indolinone and Its Chiral Analogs

Asymmetric Catalytic Strategies

Asymmetric catalysis has emerged as the most elegant and efficient approach for the synthesis of chiral molecules, offering high enantioselectivity with only a small amount of a chiral catalyst. These strategies can be broadly categorized into metal-catalyzed and organocatalyzed reactions. In recent years, organocatalysis has gained remarkable attention as a powerful tool for the construction of complex chiral molecules, often providing complementary reactivity and selectivity to traditional metal-based catalysts.

Organocatalysis in Enantioselective Transformations

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has revolutionized the field of stereoselective synthesis. This approach avoids the use of often toxic and expensive heavy metals and is generally less sensitive to air and moisture. A variety of organocatalytic systems have been successfully applied to the synthesis of chiral 3-substituted-2-indolinones.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for a wide range of enantioselective reactions. scispace.comrsc.org In the context of 3-substituted-2-indolinone synthesis, CPAs can activate electrophiles and/or nucleophiles through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. scispace.comrsc.org For instance, the asymmetric dearomatization of tryptamines with 3-indolyl-3-hydroxyoxindoles catalyzed by a chiral phosphoric acid has been shown to produce indole-containing tricyclic N-heterocycles with high stereoselectivity. nih.gov The electronic properties of the substituents on the starting materials can have a significant impact on both the yield and the enantioselectivity of the reaction. nih.gov

Research has also demonstrated the use of chiral phosphoric acid catalysts in the C6-selective Pictet-Spengler reactions of indoles with isatins, affording novel polycyclic indole (B1671886) derivatives with spiro quaternary stereocenters in excellent yields and enantioselectivities. beilstein-journals.org These reactions can be performed on a gram scale without a loss of catalytic activity or enantioselectivity. beilstein-journals.org Furthermore, the direct regio- and enantioselective C6 functionalization of 2,3-disubstituted indoles with azadienes has been achieved using chiral phosphoric acid as a catalyst, providing a route to optically active heterotriarylmethanes. researchgate.net

Catalyst TypeReactionSubstratesProductStereoselectivity
Chiral Phosphoric AcidDearomatizationTryptamines, 3-Indolyl-3-hydroxyoxindolesIndole-containing tricyclic N-heterocyclesHigh dr and er
Chiral Phosphoric AcidPictet-SpenglerIndoles, IsatinsPolycyclic spiro-indolesExcellent ee
Chiral Phosphoric AcidC6-Functionalization2,3-Disubstituted indoles, AzadienesHeterotriarylmethanesUp to 98% ee

Bifunctional chiral thiourea (B124793) catalysts, which can act as both a Brønsted acid (through the thiourea moiety) and a Lewis base (often through a tertiary amine group), are powerful tools in asymmetric synthesis. beilstein-journals.orgrsc.orgresearchgate.net These catalysts have been successfully employed in the asymmetric Mannich reaction of 3-substituted oxindoles with N-Boc imines. beilstein-journals.org The dual activation mode of the catalyst allows for high diastereoselectivities and good to excellent enantioselectivities in the synthesis of Mannich adducts bearing adjacent quaternary and tertiary chiral centers. beilstein-journals.org

The application of chiral thiourea catalysts extends to the enantioselective α-oxyamination of unprotected 3-substituted oxindoles with nitrosobenzene, affording 3-amino-2-oxindole derivatives in good yields and with moderate to excellent enantioselectivities. rsc.org Furthermore, bifunctional thiourea-tertiary amine catalysts have been utilized in the direct asymmetric intermolecular aldol (B89426) reaction of 3-isothiocyanato oxindoles with simple ketones. researchgate.net This methodology provides access to enantioenriched spirocyclic oxindoles bearing highly congested contiguous tetrasubstituted carbon stereocenters with high yields, diastereoselectivities, and enantioselectivities. researchgate.net A chiral bifunctional thiourea has also been used to catalyze the diastereo- and enantioselective Michael addition followed by an intramolecular Aldol reaction of 3-indolinone-2-carboxylates with cyclohexenone.

Catalyst TypeReactionSubstratesProductStereoselectivity
Bifunctional ThioureaMannich Reaction3-Substituted oxindoles, N-Boc iminesMannich adducts with adjacent quaternary and tertiary centersUp to 95% ee
Bifunctional Thioureaα-Oxyamination3-Substituted oxindoles, Nitrosobenzene3-Amino-2-oxindole derivativesModerate to excellent ee
Bifunctional ThioureaAldol Reaction3-Isothiocyanato oxindoles, KetonesSpirocyclic oxindoles with contiguous tetrasubstituted centersUp to 98% ee
Chiral ThioureaMichael-Aldol Cascade3-Indolinone-2-carboxylates, CyclohexenoneBridged tricyclic hydrocarbazole derivativesExcellent dr and ee

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of promoting a wide range of chemical transformations. researchgate.netacs.org In the synthesis of chiral oxindoles, NHCs can generate homoenolate equivalents or activate substrates through other mechanisms. Chiral NHC ligands have been used in palladium-catalyzed asymmetric intramolecular α-arylation of amide enolates to produce chiral 3-alkoxy or 3-aminooxindoles in high yield and with excellent enantioselectivities. researchgate.net

Furthermore, chiral NHC-catalyzed Diels-Alder reactions of 2-oxoindolin-3-ylidenes and α-chloroaldehydes have been developed for the synthesis of fused pyrano[2,3-b]indoles in good to excellent yields with high cis-diastereoselectivities and enantioselectivities. acs.org Bifunctional NHCs with a free hydroxyl group have also been shown to be efficient catalysts for the Staudinger reaction of ketenes with isatin-derived ketimines, yielding spirocyclic oxindolo-β-lactams in high yields with excellent diastereo- and enantioselectivities.

Catalyst TypeReactionSubstratesProductStereoselectivity
Chiral NHC-Pd ComplexIntramolecular α-ArylationAmide enolates3-Alkoxy/3-AminooxindolesUp to 97% ee
Chiral NHCDiels-Alder Reaction2-Oxoindolin-3-ylidenes, α-ChloroaldehydesFused pyrano[2,3-b]indoles>99:1 dr, >99% ee
Bifunctional NHCStaudinger ReactionKetenes, Isatin-derived ketiminesSpirocyclic oxindolo-β-lactamsExcellent dr and ee

Chiral prolinol ethers, particularly diarylprolinol silyl (B83357) ethers, are well-established organocatalysts for various asymmetric transformations. researchgate.net While direct application to the synthesis of (R)-3-methyl-2-indolinone is not extensively documented in readily available literature, their utility in related reactions involving isatin (B1672199) derivatives highlights their potential. For instance, L-diphenylprolinol trimethylsilyl (B98337) ether has been used to catalyze the Mannich reaction of N-Cbz-isatin imines with aldehydes, demonstrating their ability to control stereochemistry in reactions forming C-C bonds at the C3 position of the oxindole (B195798) core. researchgate.net This suggests that prolinol ether catalysis could be a viable strategy for the asymmetric alkylation of oxindoles with appropriate electrophiles to generate compounds like (R)-3-methyl-2-indolinone.

Cinchona alkaloids and their derivatives are among the most widely used and successful classes of organocatalysts. Their rigid scaffold and tunable functionalities make them ideal for a variety of asymmetric reactions. In the context of 3-substituted-2-indolinone synthesis, Cinchona alkaloid derivatives have been employed as catalysts in numerous transformations. For example, a simple quinidine (B1679956) catalyst has been used for the highly enantioselective sulfenylation of 3-substituted oxindoles, providing chiral sulfur-containing oxindoles with a quaternary stereocenter in excellent yields and enantioselectivities.

These catalysts are also effective in the asymmetric addition of various nucleophiles to isatin imines for the synthesis of 3-substituted 3-amino-2-oxindoles. Cinchona alkaloid-derived primary amine catalysts have been applied in the asymmetric aldol reaction of isatins with aldehydes, leading to 3-substituted 3-hydroxy-2-oxindoles. Furthermore, a commercially available Cinchona alkaloid ammonium (B1175870) salt has been used as a phase-transfer catalyst for the asymmetric Michael addition of fluorooxindoles to para-quinone methides, affording products with two adjacent chirality centers in high yields, enantioselectivities, and diastereoselectivities.

Catalyst TypeReactionSubstratesProductStereoselectivity
QuinidineSulfenylation3-Substituted oxindoles, Electrophilic sulfur reagents3-Sulfenyl-2-oxindolesUp to 99% ee
Cinchona Alkaloid DerivativesAddition to IminesIsatin imines, Various nucleophiles3-Amino-2-oxindolesGood to excellent ee
Cinchona Alkaloid Primary AmineAldol ReactionIsatins, Aldehydes3-Hydroxy-2-oxindolesGood ee
Cinchona Alkaloid Ammonium SaltMichael AdditionFluorooxindoles, para-Quinone methidesFluorinated oxindoles with adjacent stereocentersHigh ee and dr

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers powerful and versatile tools for the construction of chiral centers with high efficiency and stereoselectivity. Metals such as palladium, copper, rhodium, and iridium, paired with chiral ligands, can create a chiral environment that directs the formation of one enantiomer over the other.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for forming carbon-carbon bonds and has been effectively applied to the synthesis of 3-substituted-2-indolinones. This reaction typically involves the alkylation of an indolinone enolate with an allylic electrophile. The palladium catalyst, coordinated to a chiral ligand, controls the stereochemical outcome of the nucleophilic attack.

An efficient approach has been developed for synthesizing 2,2-disubstituted indolin-3-ones via the palladium-catalyzed AAA of mono-substituted indolin-3-ones with allyl methyl carbonates. google.com This method provides access to products with a chiral quaternary carbon center at the C3 position (if R¹=R²) or adjacent to it, in good yields and with high enantioselectivity. google.com The use of chiral P/olefin ligands has also been successful in the AAA of 3-substituted indoles, affording indolenines with a quaternary carbon stereocenter in high yields and with enantiomeric excesses (ee) up to 87%. unifiedpatents.com

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation for Indolinone Derivatives
SubstrateAllylic PartnerCatalyst/LigandYield (%)Enantioselectivity (ee %)Reference
Mono-substituted indolin-3-oneAllyl methyl carbonatePd(dba)₂ / Chiral LigandGoodup to 92% google.com
3-Substituted indoleAllylic acetate (B1210297)Pd₂(dba)₃ / P/olefin ligandHighup to 87% unifiedpatents.com
3-AminooxindoleAllyl carboxylatePd Catalyst / Chiral LigandGoodHigh nih.gov
Copper(I)-Catalyzed Enantioselective Alkynylation

The introduction of an alkynyl group at the C3 position of the indolinone core provides a versatile handle for further chemical transformations. Copper(I)-catalyzed enantioselective alkynylation has emerged as a key strategy for this purpose. This reaction typically involves the addition of a terminal alkyne to an electrophilic indolinone precursor.

A cooperative catalytic system employing both copper(I) and a chiral phosphoric acid has been shown to effectively catalyze the enantioselective alkynylation of 2-aryl-3H-indol-3-ones. google.com This dual-catalyst approach enables the synthesis of chiral propargylic amines incorporating the 2,2-disubstituted indolin-3-one framework under mild conditions, achieving good yields and enantioselectivities up to 88% ee. google.com The versatility of copper catalysis is further demonstrated in the alkynylation of related heterocyclic systems like quinolones, where chiral copper complexes have achieved enantioselectivities in the range of 50–82% ee. nih.gov The use of copper bis(oxazoline) complexes has also proven to be an excellent platform for the reaction of terminal alkynes with benzopyrylium triflates, generating products with outstanding levels of enantiocontrol (up to 98% ee). researchgate.net

Table 2: Copper(I)-Catalyzed Enantioselective Alkynylation
SubstrateAlkyneCatalyst SystemYield (%)Enantioselectivity (ee %)Reference
2-Aryl-3H-indol-3-oneTerminal AlkyneCu(I) / Chiral Phosphoric AcidGoodup to 88% google.com
QuinolonePhenylacetyleneCu(I) / Chiral Diphenylphosphine Ligand (BPE)Moderate-Good50-82% nih.gov
ChromenoneTerminal AlkyneCu(I) / Bis(oxazoline) LigandHighup to 98% researchgate.net
Rhodium(II)-Catalyzed Reactions for Stereoselective Transformations

Rhodium(II) catalysts are particularly renowned for their ability to catalyze reactions involving carbenoid intermediates. These reactions have been ingeniously applied to the synthesis of complex chiral analogs of 3-methyl-2-indolinone, such as pyrroloindolines. Pyrroloindolines are a prominent class of alkaloids with a rigid tricyclic structure. bohrium.com

A notable application is the catalytic enantioselective formal [3+2] cycloaddition of C(3)-substituted indoles with 1-sulfonyl-1,2,3-triazoles, which serve as carbenoid precursors. nih.govacs.org This methodology, utilizing a chiral rhodium(II)-tetracarboxylate catalyst like Rh₂(S-PTAD)₄, allows for the construction of various aryl-substituted pyrroloindolines in good yields and with high levels of enantioinduction. nih.govacs.org This annulation strategy provides a direct route to the core structure of many biologically active compounds. researchgate.net

Table 3: Rhodium(II)-Catalyzed Asymmetric Annulation of Indoles
Indole SubstrateCarbenoid PrecursorCatalystProductYieldEnantioselectivityReference
C(3)-Substituted Indole4-Aryl-1-sulfonyl-1,2,3-triazoleRh₂(S-PTAD)₄Aryl-substituted pyrroloindolineGoodHigh nih.gov, acs.org
Iridium-Catalyzed Reactions for Pyrroloindoline Synthesis

Iridium catalysts have carved out a niche in asymmetric synthesis, particularly in hydrogenation and allylation reactions. For the synthesis of pyrroloindoline frameworks, iridium catalysis provides a powerful method for setting key stereocenters.

An elegant example is the iridium-catalyzed allylation of tryptamines with cinnamyl acetate derivatives. nih.gov This reaction proceeds as an allylation/cyclization cascade to furnish C3a-allyl pyrroloindolines. The choice of ligand is critical for controlling the stereoselectivity of the transformation. Furthermore, iridium complexes have been extensively used for the highly enantioselective hydrogenation of various heteroaromatic compounds, including indoles and quinolines. dicp.ac.cnnih.gov This approach can be applied to prochiral indolinone derivatives or their precursors to establish the C3-stereocenter. For example, iridium-catalyzed asymmetric hydrogenation of 3-substituted isoquinolinium salts has been achieved with up to 99% ee, demonstrating the high efficiency of these catalytic systems. researchgate.net

Table 4: Iridium-Catalyzed Asymmetric Transformations
Reaction TypeSubstrateCatalyst SystemProduct TypeEnantioselectivity (ee %)Reference
Allylation/CyclizationTryptamineIridium / Chiral LigandC3a-allyl pyrroloindolineHigh nih.gov
Asymmetric HydrogenationN-substituted IndoleIr / SpinPHOXChiral Indoline (B122111)>99% nih.gov
Asymmetric HydrogenationIsoquinolinium Salt[{Ir(H)[(R,S,Sax)-Ph-ax-Josiphos]}₂(μ-Br)₃]⁺Br⁻Chiral Tetrahydroisoquinolineup to 99% researchgate.net

Stereoselective Enzymatic and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral indolinones, ketoreductases (KREDs) and hydrolases are particularly relevant.

Ketoreductases can catalyze the asymmetric reduction of a prochiral ketone, such as 3-acetyl-2-indolinone, to the corresponding chiral alcohol. More relevantly, they can be used for the stereoselective reduction of a 3-substituted-3-hydroxy-2-indolinone precursor to generate two adjacent stereocenters with high diastereomeric and enantiomeric purity. Engineered KREDs have shown broad applicability in synthesizing a variety of chiral compounds. google.comunifiedpatents.com

Another powerful biocatalytic strategy is the enzymatic kinetic resolution (EKR) of a racemic mixture. In this process, an enzyme, often a lipase (B570770) or hydrolase, selectively acylates or hydrolyzes one enantiomer of the racemic 3-methyl-2-indolinone, leaving the other enantiomer unreacted and thus enantiomerically enriched. While non-enzymatic methods for the kinetic resolution of related indolines have been developed, enzymatic approaches often provide higher selectivity factors under milder conditions. nih.gov

Table 5: Enzymatic and Biocatalytic Approaches
Enzyme ClassStrategySubstrate ExampleProductKey AdvantageReference
Ketoreductase (KRED)Asymmetric Reductionα-Halo-ketone precursorChiral halo-alcoholHigh diastereo- and enantioselectivity google.com
Hydrolase/LipaseKinetic ResolutionRacemic 3-methyl-2-indolinone(R)-3-Methyl-2-indolinoneHigh enantiomeric excess of recovered substrate nih.gov
Alcohol Dehydrogenase (ADH)Dynamic Kinetic Resolutionα-Alkyl-β-keto esterChiral α-alkyl-β-hydroxy esterTheoretical 100% yield of a single isomer nih.gov

Chiral Pool-Based Synthetic Routes

The chiral pool synthesis strategy leverages readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of (R)-3-Methyl-2-indolinone, amino acids are ideal starting materials because they possess a defined stereocenter.

A plausible synthetic route could commence from (S)-Alanine, which has the desired stereochemistry that can be translated to the C3 position of the indolinone ring. The synthesis would involve several key steps:

Protection: The amino and carboxyl groups of (S)-Alanine are protected. For example, the amine can be protected as a Boc or Cbz derivative, and the carboxylic acid can be converted to a methyl or ethyl ester.

Side Chain Elaboration: The protected alanine (B10760859) derivative is then coupled with a suitable ortho-functionalized aniline (B41778) derivative (e.g., 2-nitroaniline).

Cyclization: The crucial C-N bond formation to construct the five-membered lactam ring is then carried out. This could involve a reductive cyclization of the nitro group, followed by intramolecular amidation.

Deprotection: Finally, removal of any protecting groups yields the target (R)-3-Methyl-2-indolinone.

This strategy ensures that the stereochemical integrity from the starting amino acid is maintained throughout the synthetic sequence, providing a reliable and often cost-effective method for accessing the desired enantiomerically pure product. nih.gov

Stereoselective Domino and Multicomponent Reactions

Domino and multicomponent reactions (MCRs) represent highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors in a single operation. These reactions minimize waste, save time, and reduce operational costs by eliminating the need for isolation and purification of intermediates. In the context of synthesizing chiral 3-substituted-2-indolinones, these methodologies have enabled the creation of multiple stereogenic centers with high levels of control, providing access to a diverse range of biologically relevant molecules.

[3+2] Cycloaddition Reactions (e.g., Azomethine Ylides)

The 1,3-dipolar cycloaddition of azomethine ylides with olefinic oxindoles is a powerful method for constructing the spirooxindole-pyrrolidine scaffold, which is a core structure in many natural products and pharmacologically active compounds. nih.govnih.gov This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (like N-methylglycine) and an isatin derivative. The ylide then reacts with a dipolarophile, such as a 3-ylideneoxindole, to form the spirocyclic product. acs.org

The stereochemical outcome of these reactions is highly dependent on the catalyst and reaction conditions. Both metal-based Lewis acids and organocatalysts have been successfully employed to achieve high diastereo- and enantioselectivity. nih.gov For instance, Lewis acid-catalyzed approaches using Cu(I) complexes with chiral ligands have been shown to produce 3,3'-pyrrolidinyl spirooxindoles with excellent enantioselectivity (up to 98% ee) and diastereomeric ratios (up to 15:1). nih.gov The proposed mechanism involves the formation of a chiral metal complex that coordinates with the reactants, directing the facial approach of the dipolarophile to the azomethine ylide. nih.gov

Three-component versions of this reaction, combining an isatin, an amino acid, and an olefinic oxindole in one pot, further enhance the efficiency of this strategy. nih.govnih.gov These reactions proceed with high atom economy and can generate up to four contiguous stereocenters in a single step. acs.org The regioselectivity is often controlled by favorable π–π stacking interactions between the oxindole ring and the dipolarophile in the transition state. acs.orgnih.gov

Table 1: Examples of Asymmetric [3+2] Cycloaddition for Spirooxindole Synthesis

Catalyst/Method Dipolarophile Yield Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Cu(I) / Chiral Ligand 3-Arylideneoxindole High 15:1 98% nih.gov
Organocatalyst Conjugate Ester High - High acs.org
Three-component Vinyl Selenone Good High - rsc.org

Asymmetric Michael Addition Reactions

Asymmetric Michael addition is a cornerstone reaction for the enantioselective formation of carbon-carbon bonds. In the synthesis of chiral indolinones, this reaction is frequently used to introduce a substituent at the C3 position by reacting a 3-substituted oxindole nucleophile with a Michael acceptor. beilstein-journals.orgrsc.org Unprotected 3-prochiral oxindoles can be added to acceptors like 1,4-naphthoquinone, catalyzed by cinchona alkaloid derivatives such as (DHQD)₂PYR, to produce enantioenriched 3,3-diaryloxindoles. beilstein-journals.orgnih.gov This organocatalytic approach has achieved moderate to excellent yields with enantiomeric excesses up to 83%. beilstein-journals.org

The development of intramolecular Michael additions has provided a pathway to synthesize complex cyclic indoline structures. rsc.orgnih.gov For example, the organocatalytic intramolecular cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones, using a primary amine derived from a cinchona alkaloid, yields cis-2,3-disubstituted indoline derivatives with high yields and excellent enantioselectivities (up to 99% ee). rsc.org

Furthermore, cascade reactions involving double Michael additions have been developed to construct spirooxindoles containing dihydrofuran or pyrrolidine (B122466) rings. nih.gov These reactions, often catalyzed by chiral guanidines, proceed with good to excellent diastereo- and enantioselectivities, demonstrating the power of Michael additions in domino sequences. nih.gov

Table 2: Organocatalytic Asymmetric Michael Additions for Chiral Oxindole Synthesis

Catalyst Michael Donor Michael Acceptor Yield Enantiomeric Excess (ee) Reference
(DHQD)₂PYR 3-Prochiral Oxindole 1,4-Naphthoquinone Moderate to Excellent up to 83% beilstein-journals.org
Cinchona Alkaloid Amine (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one (intramolecular) High up to 99% rsc.org

Enantioselective Friedel-Crafts Reactions

The Friedel-Crafts alkylation of indoles is a fundamental C-C bond-forming reaction that allows for the direct functionalization of the indole core. researchgate.net Its asymmetric variant, catalyzed by either chiral Lewis acids or organocatalysts, provides an efficient route to optically active indole derivatives. nih.govacs.org This method is particularly effective for creating chiral centers at the C2 or C3 position of the indole scaffold. rsc.orgrsc.org

Chiral metal complexes, such as those derived from Cu(OTf)₂ or Zn(OTf)₂ with bisoxazoline ligands, have been successfully used for the enantioselective Friedel-Crafts C2-alkylation of 3-substituted indoles with electrophiles like trifluoropyruvates. rsc.org These reactions furnish chiral indole-containing α-hydroxyesters with quaternary stereocenters in good yields and with up to 99% ee. rsc.org Similarly, chiral N,N'-dioxide-Ni(II) complexes can catalyze the C2-alkylation between N-methyl skatole and β,γ-unsaturated α-ketoesters, achieving excellent yields and enantioselectivities. rsc.org

Organocatalytic approaches, often employing chiral Brønsted acids like phosphoric acids, are also highly effective. researchgate.netacs.org These catalysts can promote the reaction of indoles with a wide array of electrophiles, including imines and nitroalkenes, to generate 3-substituted chiral indoles. researchgate.netnih.gov The versatility and mild conditions of these reactions make them a powerful tool for the synthesis of complex chiral indolinone precursors. acs.org

Table 3: Catalytic Systems for Enantioselective Friedel-Crafts Alkylation of Indoles

Catalyst System Indole Substrate Electrophile Position Yield Enantiomeric Excess (ee) Reference
Cu(OTf)₂/Bisoxazoline 3-Substituted Indole Trifluoropyruvate C2 Good up to 99% rsc.org
N,N'-Dioxide-Ni(II) N-Methyl Skatole β,γ-Unsaturated α-ketoester C2 up to 96% up to 99% rsc.org
Chiral Phosphoric Acid Indole Imine C3 High High researchgate.net

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, and it has been extensively applied to the synthesis of 3-substituted 3-amino-2-oxindoles. beilstein-journals.org These structures are privileged motifs in medicinal chemistry. The reaction typically involves the addition of an oxindole enolate to an imine, with stereocontrol exerted by a chiral catalyst.

A variety of catalytic systems have been developed for this transformation. Chiral bifunctional thiourea-tertiary amine organocatalysts are highly effective in promoting the reaction between 3-substituted oxindoles and N-Boc protected imines. nih.gov These reactions create adjacent quaternary and tertiary chiral centers with high diastereoselectivity and good to excellent enantioselectivity (up to 95% ee). nih.govresearchgate.net Similarly, cinchona alkaloid-derived squaramides and chiral urea (B33335) catalysts have been used for the reaction of 3-fluorooxindoles with various imine precursors, such as α-amidosulfones, affording α-fluoro-β-amino-oxindoles in high yields and enantioselectivities. beilstein-journals.orgthieme-connect.com

Metal-catalyzed variants have also been reported. For example, a (S)-BINOL-derived tin dibromide complex can promote the enantioselective Mannich reaction of alkenyl trichloroacetates with N-aryl-isatin imines, yielding chiral 3-alkylated 3-amino-2-oxindoles. beilstein-journals.org These diverse catalytic approaches provide access to a wide range of structurally complex and optically active 3-aminooxindole derivatives. nih.govacs.org

Table 4: Asymmetric Mannich Reactions for 3-Aminooxindole Synthesis

Catalyst Nucleophile Electrophile Yield Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Thiourea-tertiary amine 3-Substituted Oxindole N-Boc Imine Good High up to 95% nih.gov
Thiourea-tertiary amine 3-Aminooxindole N-Boc Aldimine up to 99% up to 95:5 up to 96% nih.gov
Cinchona-derived Squaramide 1,3-Dicarbonyl N-Boc-isatin Imine 78-99% - 90-99% beilstein-journals.org

Stereoselective Robinson Annulation Variants

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation to form a six-membered ring. wikipedia.org Asymmetric variants of this reaction provide a powerful method for constructing chiral fused-ring systems. In the context of indolinone chemistry, this strategy has been applied to 3-indolinone-2-carboxylates to access complex, chiral bridged tricyclic hydrocarbazole derivatives. nih.govacs.org

This transformation is typically catalyzed by a chiral bifunctional organocatalyst, such as a thiourea derived from a cinchona alkaloid. acs.org The reaction sequence begins with a highly diastereo- and enantioselective Michael addition of the 3-indolinone-2-carboxylate to an α,β-unsaturated ketone like cyclohexenone. This is followed by an intramolecular aldol reaction, which proceeds with high stereocontrol to furnish the final bridged tricyclic product. nih.govacs.org This cascade process can create four contiguous stereocenters with excellent diastereo- (>20:1 dr) and enantioselectivity (up to 96% ee). acs.org The success of this methodology highlights the utility of domino reactions in rapidly building molecular complexity from relatively simple starting materials. researchgate.net

Table 5: Asymmetric Robinson Annulation of 3-Indolinone-2-carboxylates

Catalyst Michael Acceptor Yield Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Chiral Thiourea Cyclohexenone 75% >20:1 96% acs.org

Knoevenagel Condensation Approaches for Indolinone Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In indolinone chemistry, this reaction is primarily used to synthesize 3-alkylideneoxindoles from the condensation of an isatin or oxindole with a compound containing an active methylene (B1212753) group. nih.govnih.gov

While the Knoevenagel condensation itself typically generates an achiral C=C double bond, it is a critical step in many stereoselective syntheses of 3-substituted indolinones. The resulting 3-alkylideneoxindoles are versatile intermediates that can serve as Michael acceptors in subsequent enantioselective conjugate additions (as discussed in section 2.3.2) or undergo stereoselective reduction to introduce a chiral center at the C3 position.

The condensation often produces a mixture of E and Z isomers. nih.gov The stereochemical outcome can be influenced by the catalyst (often a weak base like piperidine (B6355638) or pyrrolidine) and reaction conditions. nih.govnih.gov In some cases, the initially formed mixture of isomers can be converted to the more stable isomer, often the Z-isomer, through equilibration. nih.gov The development of methods to control the E/Z selectivity of the Knoevenagel condensation is therefore an important aspect of designing stereoselective routes to chiral indolinone derivatives. nih.gov

Table 6: Compound Names Mentioned

Compound Name
(R)-3-Methyl-2-indolinone
3-Substituted-2-indolinone
Spirooxindole-pyrrolidine
3-Ylideneoxindole
N-methylglycine
Isatin
3,3'-Pyrrolidinyl spirooxindole
3-Arylideneoxindole
3,3-Diaryloxindole
1,4-Naphthoquinone
(DHQD)₂PYR
cis-2,3-Disubstituted indoline
Indole
N-methyl skatole
β,γ-Unsaturated α-ketoester
3-Amino-2-oxindole
N-Boc protected imine
α-Fluoro-β-amino-oxindole
3-Indolinone-2-carboxylate
Cyclohexenone
Hydrocarbazole
3-Alkylideneoxindole
Piperidine

Annulation Reactions via Aryne Intermediates

The application of aryne intermediates in annulation reactions has emerged as a powerful strategy for the construction of complex heterocyclic frameworks, including the oxindole core. Arynes, highly reactive and transient species, can be generated in situ under mild conditions from readily available precursors such as silyl aryl triflates. These intermediates can then be trapped by a variety of nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds, often in a single synthetic operation. nih.gov

In the context of oxindole synthesis, palladium-catalyzed annulation reactions involving arynes have been developed. These reactions can proceed through the interaction of a catalytically generated organometallic species with the fleeting aryne intermediate. nih.gov This methodology allows for the formation of multiple C-C bonds in one step, providing rapid access to complex, annulated oxindole structures. The regioselectivity of these reactions can be influenced by the distortion of the aryne, as well as steric and electronic factors of the reacting partners. acs.org While significant progress has been made, achieving high enantioselectivity in aryne annulations remains a key area of ongoing research, with recent breakthroughs in asymmetric catalysis showing promise for future applications. nih.gov

One notable approach involves the palladium-catalyzed cyclotrimerization of in situ generated aryne intermediates with alkynes. For instance, the reaction of a silyl triflate precursor with cesium fluoride (B91410) to generate the aryne, in the presence of an alkyne and a palladium catalyst with a chiral ligand like BINAP, has been shown to produce helicenes with moderate enantioselectivity. nih.gov This demonstrates the potential for aryne chemistry in asymmetric synthesis, which could be adapted for the construction of chiral oxindole frameworks.

Nucleophilic Vinylic Substitution for Stereoselective Oxindole Formation

Nucleophilic vinylic substitution (SNV) reactions provide a direct route to functionalized alkenes and have been successfully applied to the stereoselective synthesis of 3-alkenyl oxindoles. This method is particularly advantageous for creating a C-C bond at the C3 position of the oxindole ring with concomitant control of the newly formed stereocenter.

A significant advancement in this area is the development of an asymmetric catalytic SNV reaction of 5H-thiazol-4-ones with nitroolefins. nih.govacs.org In this process, the nitro group serves as an effective leaving group, and the reaction proceeds smoothly to afford 3-alkenyl oxindoles in good yields with high regioselectivity and enantioselectivity. acs.org This methodology allows for the construction of a quaternary carbon stereocenter substituted by an sp2 carbon under mild reaction conditions. acs.org The reaction demonstrates broad substrate applicability, accommodating a range of substituted nitroolefins and oxindole precursors. nih.gov

The success of this enantioselective SNV reaction relies on the use of a suitable chiral catalyst that can effectively differentiate between the two enantiotopic faces of the nucleophile and/or the electrophile. The data presented in the following table illustrates the effectiveness of this strategy for a variety of substrates.

Development of Novel Strategies for Constructing Quaternary Stereocenters at the C3-Position of Indolinones

The construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis. rsc.org The C3-quaternary stereocenter of indolinones is a common motif in many biologically active natural products and synthetic compounds. Consequently, the development of novel and efficient strategies for the enantioselective construction of this structural feature is of significant interest.

Several powerful approaches have been established to address this challenge. One such strategy involves the catalytic asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl acceptors. For example, the enantioselective Michael addition of 3-aryl-substituted oxindoles to methyl vinyl ketone, promoted by binaphthyl-modified bifunctional organocatalysts, yields the corresponding Michael adducts with a quaternary center at the C3-position in high yields and with excellent enantioselectivities (up to 91% ee). researchgate.net Similarly, 3-pyrrolyl-oxindoles have been employed as effective nucleophiles in organocatalytic asymmetric Michael additions to nitroalkenes, providing access to a broad range of 3-pyrrolyl-3,3'-disubstituted oxindoles bearing vicinal quaternary/tertiary stereocenters. core.ac.uk

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has also emerged as a robust method for creating quaternary stereocenters. researchgate.net This approach offers an efficient means to synthesize these complex structures, with applications demonstrated in the total synthesis of natural products. researchgate.net Other transition-metal-catalyzed methods, such as the nucleophilic substitution of 3-halooxindoles with malonic ester nucleophiles mediated by a copper(II)-bisoxazoline catalyst, have proven effective for accessing oxindoles with a benzylic quaternary stereocenter. nih.gov

The following table summarizes selected methodologies for the construction of C3-quaternary stereocenters in indolinones, highlighting the diversity of catalysts and reaction types employed.

Regioselectivity and Diastereoselectivity Control in Synthetic Pathways

Achieving high levels of regioselectivity and diastereoselectivity is crucial for the efficient synthesis of complex molecules like chiral indolinones. The strategic control of these aspects of stereochemistry minimizes the formation of undesired isomers, simplifying purification and maximizing the yield of the target compound.

In palladium-catalyzed reactions, the choice of ligand can play a pivotal role in controlling regioselectivity. For instance, in the heteroannulation of o-bromoanilines with branched 1,3-dienes, the use of specific phosphine (B1218219) ligands like PAd2nBu can enable regiodivergent access to 3-substituted indolines with excellent regioselectivity. nih.gov Mechanistic studies in palladium-catalyzed direct arylation of indoles have shown that the regioselectivity (C2 vs. C3) can be rationalized by an electrophilic palladation pathway, and in some cases, controlled by the choice of base. nih.gov

Annulation reactions are another area where diastereoselectivity is a key consideration. The DABCO-promoted annulation of bindone (B167395) with 3-methyleneoxindoles can lead to different spiro-oxindole derivatives with high diastereoselectivity, depending on the reaction conditions. acs.org Furthermore, highly diastereoselective [3+2] cycloaddition reactions, such as those between pyrazolone-derived Morita–Baylis–Hillman carbonates and 3-methyleneoxindoles, have been developed to synthesize complex spiropyrazolone-fused oxindoles with up to three contiguous chiral centers. thieme-connect.com Similarly, a cascade [3+2] annulation involving the γ-selective vinylogous Michael addition of nitroalkylideneoxindoles to electron-deficient alkenes provides access to dispiro-bis-oxindoles with high regio- and diastereoselectivity, generating up to four contiguous chiral centers. acs.org

The following table provides examples of synthetic methods where regioselectivity and/or diastereoselectivity are effectively controlled.

Mechanistic Investigations into Stereochemical Control and Reaction Pathways

Elucidation of Proposed Reaction Mechanisms

The catalytic asymmetric synthesis of (R)-3-methyl-2-indolinone is most commonly achieved through the enantioselective alkylation of a prochiral indolin-2-one enolate. The prevailing mechanisms involve the use of chiral catalysts that can simultaneously activate both the nucleophile (the indolin-2-one) and the electrophile (a methylating agent) and control the facial selectivity of the reaction. Two prominent strategies include phase-transfer catalysis and chiral Brønsted acid catalysis.

Bifunctional Phase-Transfer Catalysis: In this approach, a chiral phase-transfer catalyst (PTC), often derived from cinchona alkaloids, is employed. The proposed mechanism involves a dual-activation model:

Enolate Formation: A basic aqueous phase (e.g., K₂CO₃) deprotonates the indolin-2-one at the C3 position, forming a nucleophilic enolate.

Ion Pairing and Phase Transfer: The chiral cationic part of the PTC (e.g., a quaternary ammonium (B1175870) group) forms a tight ion pair with the enolate, transferring it into the organic phase where the alkylating agent (e.g., methyl iodide) resides.

Stereocontrolled Alkylation: The chiral scaffold of the catalyst, through various non-covalent interactions, shields one face of the enolate. The electrophile is directed to the opposite, more accessible face, leading to the formation of the (R)- or (S)-enantiomer with high selectivity. The catalyst's structure, particularly the substituents on the cinchona alkaloid core, is crucial for creating a well-defined chiral pocket. researchgate.netd-nb.info

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a range of asymmetric transformations, including the functionalization of indoles. dicp.ac.cnrsc.orgnih.gov In the context of 3-methylation, the proposed mechanism involves a bifunctional activation:

Dual Hydrogen Bonding: The CPA catalyst activates both the indolin-2-one and the electrophile. The acidic proton of the phosphoric acid protonates the carbonyl of the indolin-2-one, increasing the acidity of the C3-proton and facilitating enolization. Simultaneously, the basic oxygen of the phosphoryl group can interact with and orient the electrophile.

Enantioselective Proton Transfer and Attack: The chiral backbone of the CPA creates a constrained environment. The deprotonation and subsequent attack of the resulting enol or enolate on the methylating agent occur within this chiral pocket, leading to a highly enantioselective transformation. The catalyst essentially acts as a chiral proton shuttle, ensuring that the subsequent alkylation occurs with high fidelity. dicp.ac.cn

Another relevant mechanistic pathway, particularly when using alcohols as alkylating agents, is the "Borrowing Hydrogen" methodology. rwth-aachen.deacs.org This process, typically catalyzed by transition metals, involves:

Dehydrogenation of the alcohol (e.g., methanol) to the corresponding aldehyde (formaldehyde).

Condensation of the aldehyde with the indolin-2-one to form an alkylideneindolenine intermediate.

Asymmetric reduction of this intermediate using the "borrowed" hydrogen, which is temporarily stored on the metal catalyst, to yield the chiral 3-methyl-2-indolinone.

Computational and Experimental Transition State Analysis for Enantioselectivity and Diastereoselectivity

The stereochemical outcome of these catalytic reactions is determined at the transition state of the C-C bond-forming step. Both computational and experimental studies on analogous systems provide insight into the factors governing enantioselectivity.

Computational Studies (DFT): Density Functional Theory (DFT) calculations have been instrumental in modeling the transition states of oxindole (B195798) alkylations. These studies reveal that the enantioselectivity arises from a significant energy difference between the two diastereomeric transition states leading to the (R) and (S) products.

For example, in reactions catalyzed by bifunctional catalysts, the most stable transition state is one where attractive non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the catalyst and the substrates are maximized, and steric repulsion is minimized. DFT calculations on related systems have shown that steric hindrance between bulky groups on the catalyst and the substrate can raise the energy of one transition state relative to the other, thereby favoring the formation of a single enantiomer. nih.gov

Table 1: Hypothetical DFT Energy Data for Diastereomeric Transition States in a Catalyzed 3-Methylation of Indolin-2-one This table is illustrative, based on findings from analogous systems, as specific data for (R)-3-methyl-2-indolinone was not found.

Transition StateDescriptionRelative Energy (kcal/mol)Predicted Major Product
TS-(R)Transition state leading to the (R)-enantiomer. Favorable H-bonding and minimal steric clash.0.0(R)-3-Methyl-2-indolinone
TS-(S)Transition state leading to the (S)-enantiomer. Steric repulsion between catalyst and substrate.+2.5Minor

Experimental Analysis: While direct experimental characterization of transition states is challenging, kinetic isotope effect (KIE) studies can provide valuable information. Furthermore, structure-activity relationship studies, where the structure of the catalyst or substrate is systematically varied, can support transition state models. For instance, modifying the steric bulk of the catalyst's substituents and observing the effect on enantioselectivity can validate computational models that predict steric clash in one of the transition states. nih.gov

Identification and Role of Key Intermediates

The reaction pathway towards (R)-3-methyl-2-indolinone proceeds through several key reactive intermediates whose structure and stability are crucial to the reaction's success.

The Indolin-2-one Enolate: The most critical intermediate is the enolate of indolin-2-one. This species is the active nucleophile that attacks the methylating agent. In catalytically controlled reactions, this enolate does not exist as a free ion. Instead, it is intimately associated with the chiral catalyst. In phase-transfer catalysis, it forms a chiral ion pair with the catalyst's cation. researchgate.net In metal-catalyzed systems, it can exist as a chiral metal enolate. nih.gov The geometry of this catalyst-bound enolate (O-bound vs. C-bound) and its orientation within the chiral environment dictate the reaction's stereochemical outcome.

Catalyst-Substrate Complexes: Before the C-C bond formation, a pre-transition state complex forms between the catalyst and the substrates. Spectroscopic techniques like NMR can sometimes be used to observe these catalyst-substrate complexes, providing evidence for the binding modes that are proposed in the reaction mechanism.

Alkylideneindolenine Intermediate: In the "Borrowing Hydrogen" pathway, an (E/Z)-3-methyleneindolin-2-one is a crucial intermediate. rwth-aachen.de The enantioselectivity is then determined in the subsequent asymmetric hydrogenation of this prochiral intermediate.

Influence of Non-Covalent Interactions on Stereochemical Induction

Non-covalent interactions are the primary means by which a chiral catalyst transfers its stereochemical information to the substrates. rsc.org In the synthesis of (R)-3-methyl-2-indolinone, hydrogen bonding and π-π interactions are particularly significant. researchgate.netdicp.ac.cn

Hydrogen Bonding: Bifunctional catalysts, such as urea- or squaramide-containing phase-transfer catalysts and chiral phosphoric acids, rely heavily on hydrogen bonding. rsc.orgmdpi.com A urea (B33335) or squaramide moiety on a PTC can act as a hydrogen-bond donor, binding to the oxygen atom of the indolin-2-one enolate. This interaction helps to rigidly orient the enolate within the catalyst's chiral pocket, enhancing facial discrimination. Similarly, chiral phosphoric acids use a network of hydrogen bonds to organize both the nucleophile and the electrophile in the transition state. dicp.ac.cnrsc.org

π-π Interactions: The aromatic rings of the indolin-2-one substrate and often the catalyst (e.g., binaphthyl groups in CPAs or aryl groups in cinchona alkaloids) can engage in stabilizing π-π stacking interactions. These interactions further restrict the conformational freedom of the transition state assembly. The attractive forces between the electron-rich and electron-poor regions of the aromatic systems help to lock in a specific geometry that favors one stereochemical outcome over the other. Computational studies have highlighted cases where π-stacking stabilizes the transition state leading to the major enantiomer. rsc.org

Table 2: Key Non-Covalent Interactions and Their Role in Stereocontrol

Interaction TypeParticipating MoietiesRole in Stereochemical Induction
Hydrogen BondingCatalyst's H-bond donor (e.g., -NH of urea, P-OH) and substrate's carbonyl/enolate oxygen.Orients the nucleophile, enhances catalyst-substrate binding, and rigidifies the transition state.
π-π StackingAromatic rings of the catalyst and the indolin-2-one substrate.Provides additional stabilization to the favored transition state, contributing to facial selectivity.
Steric RepulsionBulky groups on the catalyst and the approaching electrophile/substrate.Destabilizes the transition state leading to the minor enantiomer.

Kinetic Studies to Define Rate-Determining Steps and Reaction Orders

Kinetic studies are essential for fully elucidating a reaction mechanism, as they provide quantitative data on how the reaction rate depends on the concentration of reactants, catalysts, and any inhibitors. This information helps to identify the rate-determining step (RDS) of the catalytic cycle.

A typical kinetic analysis for the asymmetric methylation of indolin-2-one would involve a series of experiments where the initial concentration of one component (substrate, methylating agent, or catalyst) is varied while the others are kept constant. The reaction progress would be monitored over time to determine the initial rate. From these experiments, the reaction order with respect to each component can be determined, and a rate law can be formulated.

For example, a plausible, though hypothetical, rate law might be:

Rate = k [Indolin-2-one]¹ [Methyl Iodide]¹ [Catalyst]¹

This rate law would suggest that all three components are involved in the rate-determining step, which would be consistent with a mechanism where the formation of the ternary catalyst-substrate-electrophile complex is the slowest step. If, for instance, the reaction was found to be zero-order with respect to the methylating agent, it would imply that the alkylation step is fast and that a preceding step, such as enolate formation, is rate-limiting.

Despite the importance of such studies, detailed kinetic analyses, including the determination of rate laws and the identification of the rate-determining step specifically for the enantioselective synthesis of (R)-3-methyl-2-indolinone, are not extensively reported in the literature. However, kinetic resolution studies of related indolines have been performed, highlighting the importance of reaction kinetics in achieving high enantioselectivity. A thorough kinetic investigation would be invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts.

Derivatization and Advanced Functionalization of the R 3 Methyl 2 Indolinone Core

Post-Synthetic Modification Strategies Maintaining or Transferring Chirality

A key objective in the derivatization of the (R)-3-methyl-2-indolinone core is the modification at the C3 position to create a quaternary stereocenter without compromising the initial chirality. These post-synthetic modifications often involve the enantioselective addition of functional groups to 3-substituted oxindoles.

One prominent strategy is the α-amination of the C3 position. Research has demonstrated the use of amino acid-derived chiral phosphine (B1218219) catalysts to facilitate the reaction between 3-substituted oxindoles and azodicarboxylates. nih.gov This method successfully introduces a nitrogen atom at the C3 position, yielding 3-aminooxindoles with a tetrasubstituted carbon center in high yields and excellent enantioselectivity (up to 98% ee). nih.gov The bifunctional nature of the catalyst is crucial for activating both the oxindole (B195798) nucleophile and the azodicarboxylate electrophile, ensuring precise stereochemical control. nih.gov

Further developments in this area include various catalytic enantioselective nucleophilic additions to isatin (B1672199) imines, which are closely related precursors. beilstein-journals.org While often starting from the imine, the principles are applicable to the functionalization of the 3-substituted core. For instance, cinchona alkaloid-derived squaramide catalysts have been used for the Mannich reaction of N-Boc-isatin imines with 1,3-dicarbonyl compounds, achieving high yields (78–99%) and exceptional enantioselectivities (90–99% ee). beilstein-journals.org These reactions underscore the ability to construct complex chiral 3-amino-2-oxindoles, transforming the C3-methyl group into a more complex, stereochemically rich quaternary center. beilstein-journals.org

Table 1: Catalytic Asymmetric Reactions for C3-Functionalization of Oxindole Derivatives

Reaction Type Catalyst/Reagent Substrates Yield Enantiomeric Excess (ee) Reference
α-Amination Chiral Phosphine 3-Substituted Oxindoles + Azodicarboxylates High Up to 98% nih.gov
Mannich Reaction Cinchona Alkaloid-Squaramide N-Boc-Isatin Imines + 1,3-Dicarbonyls 78-99% 90-99% beilstein-journals.org
aza-Morita–Baylis–Hillman β-Isocupreidine N-Boc-Isatin Imines + Acrolein 48-83% 95-98% beilstein-journals.org

These methodologies highlight how the inherent chirality of a starting material like (R)-3-methyl-2-indolinone can be preserved and leveraged to direct the formation of new, more complex stereocenters at the C3 position.

Regioselective Functionalization Approaches at Indolinone Ring Positions

Beyond the chiral C3-position, the indolinone core offers several other sites for functionalization, including the aromatic benzene (B151609) ring (C4, C5, C6, C7) and the nitrogen atom (N1). Regioselective C-H functionalization has emerged as a powerful tool for modifying these positions without the need for pre-functionalized substrates. nih.govorganic-chemistry.org

The functionalization of the indole's six-membered ring is challenging due to the similar reactivity of the C-H bonds. nih.gov However, directing groups can overcome this challenge. For instance, an efficient rhodium-catalyzed method has been developed for the direct C-H functionalization at the C7 position of indoles. nih.gov By employing an N-pivaloyl directing group, excellent regioselectivity and good to excellent yields are achieved for alkenylation reactions with acrylates and styrenes. nih.gov This demonstrates that the N1 position can be temporarily modified with a directing group to guide metal catalysts to a specific C-H bond on the aromatic ring.

Similarly, palladium-catalyzed methods have been established for the regioselective olefination at the C4 position of tryptophan derivatives, a related indole (B1671886) structure. nih.gov This transformation was achieved using a TfNH- directing group and protecting the indole nitrogen with a bulky group to enhance reactivity and selectivity at the C4 position. nih.gov While functionalization at the C2 and C3 positions is more common, these directed approaches open pathways to modify the less accessible positions of the indolinone core. nih.gov

Table 2: Regioselective C-H Functionalization of Indole/Oxindole Scaffolds

Position Reaction Type Catalyst System Directing Group Resulting Functional Group Reference
C7 Alkenylation Rhodium Catalyst N-Pivaloyl Alkene nih.gov
C4 Olefination Pd(OAc)₂, AgOAc TfNH- Alkene nih.gov
C2 Heteroarylation Pd(OAc)₂, Ag₂CO₃ N-Oxide Indole mdpi.com

These strategies provide a synthetic toolkit for elaborating the (R)-3-methyl-2-indolinone core at specific positions around the ring, enabling the fine-tuning of molecular properties by introducing diverse substituents.

Synthesis of Bis-Indolinone and Spiro-Indolinone Conjugates

The C3 position of the indolinone core is uniquely suited for constructing spirocyclic systems, where the C3 carbon is a shared atom between the indolinone ring and a new ring system. mdpi.com These spirooxindoles possess a rigid three-dimensional geometry that is of great interest in drug discovery. mdpi.com Additionally, the indolinone scaffold can be used to build bis-indolinone structures, which feature two indolinone units linked together. nih.gov

A primary route to spirooxindoles involves [3+2] cycloaddition reactions. acs.org This method typically uses an isatin derivative and a secondary amino acid (like L-proline or sarcosine) to generate an azomethine ylide in situ. This dipole then reacts with a dipolarophile, such as an α,β-unsaturated carbonyl compound, to stereoselectively form a pyrrolidine (B122466) ring spiro-fused at the C3 position of the oxindole. acs.orgnih.gov This one-pot, multicomponent reaction is highly efficient for creating structurally complex and biologically relevant spirocycles. nih.gov

The synthesis of bis-indolinone derivatives often employs the Knoevenagel condensation. nih.gov This reaction involves the condensation of a carbonyl group with an active methylene (B1212753) group. For example, a central core containing two carbonyl groups can be reacted with two equivalents of a 2-indolinone derivative (possessing an active methylene group) to form a symmetrical bis-indolinone structure. nih.gov Conversely, an indolinone with a carbonyl group at C3 can react with molecules containing active methylene groups. Another common approach is the acid-catalyzed condensation of isatins with indole molecules to produce 3,3-di(indolyl)oxindoles, a specific class of bis-indole structures linked at the C3 position of an oxindole. researchgate.netresearchgate.net

Table 3: Synthetic Strategies for Spiro- and Bis-Indolinone Derivatives

Product Type Key Reaction Starting Materials Key Features Reference
Spirooxindole-pyrrolidine [3+2] Cycloaddition Isatin, Amino Acid, Chalcone Forms azomethine ylide in situ; highly stereoselective. acs.orgnih.gov
Spirooxindole oxa-Michael-Michael Alkenylisatin, 2-Hydroxycinnamaldehyde Organocatalytic cascade reaction. mdpi.com
Bis-indolinone Knoevenagel Condensation Dicarbonyl core, 2-Indolinone wings Condensation between carbonyl and active methylene groups. nih.gov
3,3-di(indolyl)oxindole Acid-catalyzed Condensation Isatin, Indole Forms two C-C bonds at the C3 position. researchgate.netresearchgate.net

These synthetic methodologies enable the transformation of the relatively simple (R)-3-methyl-2-indolinone core into highly complex and diverse chemical architectures, significantly expanding its utility in the development of novel compounds.

Computational Chemistry Applications in the Study of R 3 Methyl 2 Indolinone and Its Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. scirp.orgrsc.org DFT calculations are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. scirp.orgirjweb.com These calculations have been successfully applied to various heterocyclic and indole-based systems to understand their structure, stability, and reactivity. nih.govmdpi.combohrium.comnih.gov

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (R)-3-Methyl-2-indolinone, DFT methods, such as those employing the B3LYP functional, are used to find the equilibrium geometry by calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. nih.govnih.gov The accuracy of this optimized structure can be validated by comparing the calculated parameters with experimental data from techniques like X-ray crystallography, where a good correlation between the two is often observed. nih.govbohrium.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.compku.edu.cn The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. scirp.orgirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.orgirjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov DFT calculations are routinely used to determine the energies of these orbitals and the corresponding energy gap, providing insight into the electronic transitions and charge transfer interactions within the molecule. scirp.orgnih.govirjweb.com

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory
Orbital/ConceptDescriptionChemical Significance
HOMO (Highest Occupied Molecular Orbital)The highest-energy molecular orbital that is occupied by electrons.Associated with the ability to donate electrons (nucleophilicity). A higher HOMO energy suggests stronger nucleophilic character. youtube.compku.edu.cn
LUMO (Lowest Unoccupied Molecular Orbital)The lowest-energy molecular orbital that is unoccupied by electrons.Associated with the ability to accept electrons (electrophilicity). A lower LUMO energy suggests stronger electrophilic character. youtube.compku.edu.cn
HOMO-LUMO Energy Gap (ΔE) The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity and kinetic stability. A smaller gap generally corresponds to higher reactivity and lower stability. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govnih.gov An MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. nih.govresearchgate.net

Typically, red regions represent the most negative potential, indicating areas rich in electrons that are susceptible to electrophilic attack. nih.govnih.gov Blue regions correspond to the most positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.govnih.gov Green and yellow areas represent intermediate or near-zero potential. For (R)-3-Methyl-2-indolinone, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, identifying it as a primary site for electrophilic interaction. Conversely, positive potential (blue) would be expected near the amide hydrogen (N-H), indicating its susceptibility to nucleophilic interaction. nih.govresearchgate.net MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets. rsc.org

Beyond FMO analysis, DFT provides a framework for calculating various reactivity descriptors that quantify a molecule's response to chemical reactions. These descriptors can be global, describing the reactivity of the molecule as a whole, or local, identifying the reactivity of specific atomic sites. chemrxiv.org

Global reactivity descriptors are derived from the HOMO and LUMO energies based on conceptual DFT. irjweb.comnih.govchemrxiv.org They provide a quantitative measure of a molecule's stability and reactivity. Local reactivity descriptors, such as the Fukui function, are used to determine which atoms within a molecule are most likely to participate in a reaction. The Fukui function identifies the most electrophilic and nucleophilic sites in a molecule, offering a more detailed picture of its reactivity than MEP maps alone. irjweb.comchemrxiv.org

Table 2: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies
DescriptorFormulaSignificance
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system. It is the negative of electronegativity. irjweb.comnih.gov
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron configuration. It is half the value of the HOMO-LUMO gap. scirp.orgirjweb.com
Chemical Softness (S) S = 1 / ηThe reciprocal of chemical hardness; a higher value indicates greater reactivity. nih.gov
Electrophilicity Index (ω) ω = μ2 / 2ηQuantifies the ability of a molecule to accept electrons; a global measure of electrophilic character. irjweb.comnih.gov

Computational Probing of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can trace the entire path of a reaction from reactants to products, identifying key intermediates and, most importantly, the transition state (TS). rsc.org The transition state is the highest energy point along the reaction coordinate and determines the activation energy, which is the primary factor controlling the reaction rate.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. bohrium.com DFT calculations can accurately predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra. scirp.orgmdpi.comscispace.com

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. scirp.orgnih.gov Comparing the calculated frequencies and intensities of vibrational modes (e.g., C=O stretch, N-H stretch) with an experimental IR spectrum helps confirm the functional groups present and validates the computed geometry. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and are often in good agreement with experimental values after appropriate scaling. mdpi.com This comparison is a powerful tool for structure elucidation and for assigning specific peaks in a complex experimental spectrum. scispace.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. mdpi.com This analysis provides information about the electronic transitions within the molecule, such as π → π* transitions, and helps to understand its photophysical properties. semanticscholar.org

This synergy between computational prediction and experimental measurement is invaluable. When theoretical and experimental data align, it provides strong evidence for the proposed molecular structure and increases confidence in the computational model's ability to describe other properties of the molecule. bohrium.com

Advanced Spectroscopic Characterization for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of (R)-3-Methyl-2-indolinone in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and confirmation of the compound's stereochemistry.

The ¹H NMR spectrum of 3-Methyl-2-indolinone provides initial information about the number and types of protons present. The spectrum is characterized by signals in the aromatic region corresponding to the four protons on the benzene (B151609) ring, a quartet for the methine proton at the C3 chiral center, a doublet for the methyl group protons, and a broad singlet for the amide (N-H) proton.

The ¹³C NMR spectrum reveals nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. Key signals include the carbonyl carbon of the lactam ring, the four aromatic CH carbons, the two aromatic quaternary carbons, the chiral methine carbon (C3), and the methyl carbon. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and nitrogen atoms.

Below are typical ¹H and ¹³C NMR chemical shift ranges for 3-Methyl-2-indolinone, compiled from spectral data of closely related oxindole (B195798) structures.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-2-indolinone Spectra typically recorded in CDCl₃.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
N-H~8.0-9.5 (s, 1H)-Amide proton, broad singlet
C2-~178-182Carbonyl carbon (quaternary)
C3~3.5 (q, 1H)~40-45Methine at chiral center
C3-CH₃~1.5 (d, 3H)~15-20Methyl group
C3a-~128-132Aromatic quaternary carbon
C4~7.2-7.3 (t, 1H)~124-126Aromatic CH
C5~7.0-7.1 (d, 1H)~122-124Aromatic CH
C6~7.2-7.3 (t, 1H)~128-130Aromatic CH
C7~6.8-6.9 (d, 1H)~109-111Aromatic CH
C7a-~140-143Aromatic quaternary carbon

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 3-Methyl-2-indolinone, the key COSY correlation would be a cross-peak between the methine proton at C3 and the protons of the C3-methyl group, confirming their adjacent relationship. researchgate.net Additionally, correlations among the four distinct aromatic protons would be observed, helping to assign their specific positions on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nih.govlibretexts.org It provides a direct link between the ¹H and ¹³C spectra. For instance, the proton signal at ~1.5 ppm would show a cross-peak with the carbon signal at ~15-20 ppm, definitively assigning them as the C3-methyl group. Similarly, each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. libretexts.org Key expected HMBC correlations for 3-Methyl-2-indolinone include:

From the methyl protons (C3-CH₃) to the methine carbon (C3) and the carbonyl carbon (C2).

From the methine proton (C3-H) to the carbonyl carbon (C2) and the aromatic quaternary carbons C3a and C7a.

From the amide proton (N-H) to C2, C7a, and C3.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which can be used to confirm stereochemistry. For a specific enantiomer like (R)-3-Methyl-2-indolinone, ROESY could show correlations between the C3-H proton and specific protons on the aromatic ring, helping to define its spatial orientation relative to the rest of the molecule.

To determine the enantiomeric excess (ee) of a sample of (R)-3-Methyl-2-indolinone, chiral NMR techniques are employed. These methods involve adding a chiral auxiliary, such as a chiral shift reagent or a chiral solvating agent, to the NMR sample. tcichemicals.comlibretexts.org

Chiral Shift Reagents (CSRs): Lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are common CSRs. mit.edu The chiral reagent forms diastereomeric complexes with the (R) and (S) enantiomers in the sample. These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of signals in the ¹H NMR spectrum. For a racemic mixture of 3-Methyl-2-indolinone, a key signal, such as the methine quartet or the methyl doublet, would resolve into two distinct sets of signals. The integration of these separated signals allows for the direct calculation of the enantiomeric excess.

Chiral Solvating Agents (CSAs): Molecules like (R)- or (S)-mandelic acid can be used as CSAs. rsc.org They form transient diastereomeric solvates with the enantiomers of the analyte through interactions like hydrogen bonding. This interaction can induce small chemical shift differences between the signals of the (R) and (S) enantiomers, enabling their quantification by NMR integration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through fragmentation analysis.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for the analysis of 3-Methyl-2-indolinone. nih.gov

GC-MS: In GC-MS, analysis is typically performed using Electron Ionization (EI). The resulting mass spectrum for 3-Methyl-2-indolinone (MW = 147.17 g/mol ) would show a prominent molecular ion peak (M⁺) at m/z = 147. The fragmentation pattern would be characteristic of the oxindole structure. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 132, or the loss of carbon monoxide (CO) from the lactam ring.

LC-MS: LC-MS, often utilizing "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is well-suited for analyzing indolinone derivatives. nih.govmdpi.com In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 148.076. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can determine this mass with high accuracy, allowing for the confirmation of the elemental formula C₉H₉NO. Tandem mass spectrometry (LC-MS/MS) can be used to fragment the [M+H]⁺ precursor ion, yielding product ions that provide further structural confirmation. researchgate.netthermofisher.com

Table 2: Key Mass Spectrometry Data for 3-Methyl-2-indolinone

TechniqueIonization ModeKey Ion (m/z)Description
GC-MSElectron Ionization (EI)147Molecular Ion (M⁺)
LC-MSElectrospray (ESI+)148.076Protonated Molecule ([M+H]⁺) nih.gov

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Methyl-2-indolinone is dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the C=O (amide I) stretching vibration of the five-membered lactam ring. A broad band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The region between 1600-1450 cm⁻¹ contains several bands due to aromatic C=C ring stretching. researchgate.net

Raman Spectroscopy: The Raman spectrum provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the vibrations of the non-polar aromatic ring often produce strong signals in the Raman spectrum. nih.gov Therefore, the aromatic C=C stretching vibrations around 1600 cm⁻¹ are typically prominent. The C=O stretch is also observable but is often weaker in the Raman spectrum compared to the IR spectrum. Studies on the related compound 3-methylindole show characteristic vapor-phase Raman bands at 1585 cm⁻¹ and 1409 cm⁻¹, which are signatures of the indolyl moiety. researchgate.net

Table 3: Principal IR and Raman Bands for 3-Methyl-2-indolinone

Wavenumber (cm⁻¹)Vibrational ModeTypical Intensity (IR)Typical Intensity (Raman)
3200-3400N-H stretchMedium-Strong, BroadWeak
3000-3100Aromatic C-H stretchMediumMedium-Strong
2850-3000Aliphatic C-H stretchMediumMedium-Strong
1700-1725C=O stretch (lactam)StrongMedium-Weak
1600-1620Aromatic C=C stretchMediumStrong
1450-1500Aromatic C=C stretchMediumStrong

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov This technique is indispensable for chiral molecules like (R)-3-Methyl-2-indolinone, as it provides an unambiguous assignment of the spatial arrangement of atoms at the stereocenter.

The process requires the growth of a high-quality single crystal of the enantiomerically pure compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. nih.gov This effect, which is more pronounced for heavier atoms but can be measured even for light-atom structures containing oxygen, causes slight differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) that would otherwise be identical.

The analysis of these intensity differences allows for the calculation of the Flack parameter. For a correctly assigned absolute configuration of an enantiopure crystal, this parameter should refine to a value close to zero. Conversely, a value close to one indicates that the inverted structure is the correct one. Therefore, a successful single-crystal X-ray diffraction experiment on (R)-3-Methyl-2-indolinone would yield a Flack parameter near zero, confirming the (R) assignment at the C3 position.

Table 2: Representative Crystallographic Data for Absolute Configuration Determination

ParameterDescriptionTypical Value/Result
Crystal SystemThe crystal lattice system.e.g., Monoclinic, Orthorhombic
Space GroupThe symmetry group of the crystal.e.g., P2₁ (a common chiral space group)
a, b, c (Å)Unit cell dimensions.Compound-specific values
α, β, γ (°)Unit cell angles.Compound-specific values
ZNumber of molecules per unit cell.Integer value (e.g., 2, 4)
RadiationWavelength of X-rays used.e.g., Cu Kα (1.54184 Å)
Flack ParameterParameter indicating absolute structure.0.0(1) for correct assignment

This table presents the type of data obtained from an X-ray crystallographic analysis used to determine absolute configuration. The specific values are unique to the crystal being analyzed.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. rsc.org Since enantiomers interact differently with circularly polarized light, they produce distinct CD spectra that are mirror images of each other. nih.gov

For (R)-3-Methyl-2-indolinone, the CD spectrum provides a unique signature directly related to its absolute configuration. The chromophores within the molecule, particularly the aromatic ring and the carbonyl group of the lactam, will give rise to characteristic electronic transitions in the ultraviolet (UV) region. These transitions result in positive or negative absorption bands, known as Cotton effects. nih.gov The (R)-enantiomer will exhibit a specific pattern of positive and negative Cotton effects across the spectrum. Its mirror image, the (S)-enantiomer, would display an inverted spectrum of equal magnitude.

By comparing the experimentally measured CD spectrum with spectra predicted by quantum-chemical calculations, the absolute configuration can be confidently assigned. units.it This makes CD spectroscopy a crucial tool for assessing the chirality and confirming the enantiomeric identity of (R)-3-Methyl-2-indolinone, complementing the definitive but more demanding technique of X-ray crystallography. nih.gov

Table 3: Principles of Chirality Assessment using CD Spectroscopy

EnantiomerExpected CD SpectrumInterpretation
(R)-3-Methyl-2-indolinoneSpecific pattern of positive and/or negative Cotton effects (e.g., positive CE at λ₁)The observed spectrum corresponds to the (R) absolute configuration.
(S)-3-Methyl-2-indolinoneMirror-image spectrum to the (R)-enantiomer (e.g., negative CE at λ₁)An inverted spectrum confirms the presence of the opposite enantiomer.
Racemic MixtureNo CD signalA 1:1 mixture of enantiomers is optically inactive in CD spectroscopy.

Note: CE = Cotton Effect; λ₁ represents the wavelength of a specific electronic transition.

R 3 Methyl 2 Indolinone As a Chiral Building Block and Synthetic Intermediate

Applications in the Total Synthesis of Natural Products

The inherent chirality of (R)-3-Methyl-2-indolinone provides a strategic advantage in the total synthesis of natural products, where precise control of stereochemistry is paramount. Its utility has been demonstrated in the synthesis of various classes of alkaloids and spirooxindole-containing natural products.

Indole (B1671886) and Bisindole Alkaloids (e.g., Ergot, Iboga, Aristotelia-type)

While the direct total synthesis of complex indole and bisindole alkaloids such as those belonging to the Ergot, Iboga, or Aristotelia families commencing from (R)-3-Methyl-2-indolinone is not extensively documented in readily available literature, the structural motif of 3-substituted oxindoles is a recurring feature in the retrosynthetic analysis of many such natural products. The chiral 3-methyloxindole (B30408) core provides a foundational framework upon which the intricate polycyclic systems of these alkaloids can be elaborated. Synthetic strategies often involve the conversion of the oxindole (B195798) moiety into an indole or the utilization of the C3-stereocenter to direct subsequent stereoselective transformations. The development of novel synthetic methodologies continues to expand the potential for incorporating chiral building blocks like (R)-3-Methyl-2-indolinone into the efficient and stereocontrolled synthesis of these medicinally significant compounds.

Spirooxindole-Containing Natural Products

The spirooxindole framework is a privileged structural motif found in a diverse range of natural products with significant biological activities. The synthesis of these complex molecules often relies on the stereoselective construction of the spirocyclic junction at the C3 position of the oxindole core. Chiral 3-substituted oxindoles, such as (R)-3-Methyl-2-indolinone, serve as ideal precursors for introducing the requisite stereochemistry at this critical position.

Methodologies for the synthesis of spirooxindoles frequently involve cycloaddition reactions where the oxindole component acts as a key building block. For instance, the [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a common strategy for constructing spiropyrrolidinyl oxindoles. In such approaches, a chiral oxindole precursor can effectively control the stereochemical outcome of the cycloaddition, leading to the enantioselective synthesis of the target natural product. While specific examples detailing the direct use of (R)-3-Methyl-2-indolinone are not always explicitly detailed in broad reviews, the principle of using enantiopure 3-alkyloxindoles is a cornerstone of modern asymmetric synthesis in this field.

Construction of Complex Polycyclic and Heterocyclic Scaffolds

Beyond its application in the total synthesis of natural products, (R)-3-Methyl-2-indolinone is a valuable starting material for the construction of novel and complex molecular architectures with potential applications in medicinal chemistry and materials science.

Bridged Tricyclic Hydrocarbazoles

The synthesis of bridged tricyclic hydrocarbazoles represents a significant challenge in organic synthesis due to the formation of a strained, polycyclic system. Research has shown that derivatives of 3-indolinone (B1200548) can be employed in asymmetric Robinson annulation reactions to access these complex chiral scaffolds. While the literature often highlights the use of 3-indolinone-2-carboxylates, the underlying principle involves the stereoselective formation of multiple carbon-carbon bonds, a process where a pre-existing stereocenter, such as the one in (R)-3-Methyl-2-indolinone, could play a crucial role in directing the stereochemical outcome of the annulation cascade. This approach allows for the construction of hydrocarbazole derivatives bearing multiple contiguous stereocenters with high levels of diastereo- and enantioselectivity.

Spiro-fused Systems (e.g., Spiro[indoline-3,2′-pyrrolidines], Spiro[indoline-3,2′-quinoline])

The synthesis of spiro-fused systems, particularly those incorporating pyrrolidine (B122466) and quinoline (B57606) rings, is an active area of research due to the prevalence of these motifs in biologically active compounds. The construction of these spirocycles often involves multicomponent reactions or cycloaddition strategies where an oxindole derivative is a key reactant.

Spiro[indoline-3,2′-pyrrolidines]: The 1,3-dipolar cycloaddition of azomethine ylides, often generated in situ from the condensation of an α-amino acid and a carbonyl compound, with an activated alkene is a powerful method for the synthesis of spiropyrrolidinyl oxindoles. Starting with a chiral oxindole derivative allows for a diastereoselective cycloaddition, providing control over the newly formed stereocenters on the pyrrolidine ring relative to the existing stereocenter at C3 of the oxindole.

Spiro[indoline-3,2′-quinolines]: The synthesis of spiro[indoline-3,2′-quinolines] can be achieved through various synthetic strategies, including multicomponent reactions. For example, the reaction of isatins, activated methylene (B1212753) compounds, and anilines can lead to the formation of these complex spiro-heterocycles. The use of a chiral indolinone precursor in such reactions would be a logical approach to induce asymmetry in the final product, leading to the enantioselective synthesis of spiro[indoline-3,2′-quinolines].

Below is a table summarizing representative spiro-fused systems that can be conceptually derived from chiral 3-substituted indolinone precursors.

Spiro-fused SystemSynthetic StrategyPotential Role of (R)-3-Methyl-2-indolinone
Spiro[indoline-3,2′-pyrrolidines]1,3-Dipolar CycloadditionChiral auxiliary to control diastereoselectivity.
Spiro[indoline-3,2′-quinolines]Multicomponent ReactionsSource of chirality for enantioselective synthesis.

Indole-Indolone Hybrid Ring Systems

The development of novel hybrid molecules that combine different pharmacophores is a growing trend in drug discovery. Indole-indolone hybrid ring systems represent an interesting class of such molecules, combining the structural features of both indoles and indolinones. While the synthesis of such hybrids directly from (R)-3-Methyl-2-indolinone is a specialized area of research, the reactivity of the indolinone core provides numerous opportunities for its incorporation into larger, more complex macrocyclic or fused-ring systems containing an indole moiety. Strategies could involve linking the indolinone and indole units through a flexible or rigid tether, followed by a ring-closing reaction to form the hybrid system. The inherent chirality of (R)-3-Methyl-2-indolinone would be preserved in such a process, leading to the formation of enantiomerically pure indole-indolone hybrids.

Role in the Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

The inherent chirality of (R)-3-Methyl-2-indolinone makes it an attractive candidate for the development of chiral auxiliaries and ligands, which are instrumental in controlling the stereochemical outcome of chemical reactions. While the direct application of (R)-3-Methyl-2-indolinone as a chiral auxiliary is not extensively documented in mainstream literature, the broader class of chiral indolinones and related structures are pivotal in asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral product is formed, the auxiliary is typically removed for reuse. Common examples of effective chiral auxiliaries include oxazolidinones and pseudoephedrine. The principle relies on the steric and electronic properties of the auxiliary to create a diastereomeric transition state that favors the formation of one enantiomer over the other.

In the context of asymmetric synthesis involving indolinone structures, research has often focused on the catalytic asymmetric synthesis of the indolinone core itself, rather than using a pre-existing chiral indolinone as an auxiliary. For instance, organocatalytic asymmetric Mannich reactions have been developed for the synthesis of chiral isoindolinones, achieving high enantiomeric excess through the use of chiral catalysts like Takemoto's bifunctional organocatalyst. mdpi.com

Furthermore, the development of chiral ligands for metal-catalyzed asymmetric reactions is a cornerstone of modern synthetic chemistry. While specific ligands derived directly from (R)-3-Methyl-2-indolinone are not prominently reported, the indole framework is a common feature in privileged chiral ligands. The design of such ligands often involves incorporating the rigid heterocyclic structure to create a well-defined chiral environment around a metal center, thereby enabling high levels of stereocontrol in reactions such as hydrogenations, cross-couplings, and cycloadditions.

The research in this area continues to evolve, with a focus on creating novel chiral environments to address challenges in asymmetric synthesis. The structural rigidity and synthetic accessibility of chiral indolinones like (R)-3-Methyl-2-indolinone suggest potential for its future application in the design of novel and effective chiral auxiliaries and ligands.

Precursor for Key Pharmaceutical Intermediates

The indolin-2-one scaffold is a well-established privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs. These compounds often act as kinase inhibitors, targeting enzymes that are crucial in cell signaling pathways and whose dysregulation is implicated in diseases such as cancer. acs.org The methyl group at the C3 position, particularly in a specific stereoconfiguration as in (R)-3-Methyl-2-indolinone, can be a key feature for enhancing potency and selectivity of these drug candidates.

While specific, publicly available synthetic routes for blockbuster drugs starting directly from (R)-3-Methyl-2-indolinone are not always readily found due to proprietary reasons, the importance of this structural motif is evident in numerous patents and medicinal chemistry studies. For example, the synthesis of novel 3-methylated analogs of bioactive isoindolinones, such as Pazinaclone and (S)-PD172938, highlights the utility of the 3-methylisoindolin-1-one (B3054530) core. nih.gov

One of the most prominent classes of drugs featuring the indolinone core is tyrosine kinase inhibitors. acs.org For instance, Nintedanib, an inhibitor of multiple tyrosine kinases used for the treatment of idiopathic pulmonary fibrosis and certain cancers, contains a substituted indolinone core. google.comnih.gov Although the commercial synthesis of Nintedanib starts from a different 2-oxoindoline derivative, the extensive research into indolinone-based kinase inhibitors underscores the importance of functionalized indolinone precursors. google.comnih.gov

The following table summarizes key pharmaceutical intermediates and final drug compounds that contain the 3-substituted indolinone core, illustrating the significance of this chemical class.

Compound ClassTarget/ApplicationRelevance of the Indolinone Core
Tyrosine Kinase InhibitorsCancer, FibrosisThe indolinone scaffold serves as a core structure for binding to the ATP pocket of various kinases. acs.org
c-Src InhibitorsCancerThe indolinone moiety is a promising scaffold for developing inhibitors of the c-Src tyrosine kinase. nih.gov
Bioactive IsoindolinonesCNS agentsThe 3-methylated isoindolinone structure is a key component of compounds like Pazinaclone. nih.gov

The synthesis of these complex molecules often involves multi-step sequences where the stereochemistry at the C3 position is crucial for biological activity. Therefore, having access to enantiomerically pure starting materials like (R)-3-Methyl-2-indolinone is highly advantageous for the efficient and stereocontrolled synthesis of these important pharmaceutical agents.

Future Research Trajectories in R 3 Methyl 2 Indolinone Chemistry

The field of (R)-3-methyl-2-indolinone and its parent oxindole (B195798) scaffold continues to evolve, driven by the quest for more efficient, selective, and sustainable chemical manufacturing processes. Future research is poised to concentrate on several key areas that promise to overcome existing synthetic limitations and expand the applications of this important chemical entity. These trajectories range from the development of highly precise catalytic systems to the integration of computational and green chemistry principles.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare (R)-3-Methyl-2-indolinone?

  • Methodological Answer : (R)-3-Methyl-2-indolinone is synthesized via catalytic cyclization or condensation reactions. For example, MgAl₂O₄ spinel catalysts enable the formation of 3-hydroxy-3-indolyl-indolin-2-ones under mild conditions, which can be modified to yield the target compound . Clay-mediated synthesis (e.g., montmorillonite K10) is another route, leveraging acidic sites to promote indole coupling with isatin derivatives . Key steps include optimizing reaction time (6–12 hours) and temperature (60–80°C) to achieve yields >70%.

Q. How is the structural identity of (R)-3-Methyl-2-indolinone confirmed?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR : ¹H and ¹³C NMR resolve the indolinone backbone (e.g., carbonyl signal at ~170 ppm in ¹³C NMR) and methyl group position .
  • X-ray crystallography : Single-crystal studies (e.g., CCDC deposition) unambiguously assign stereochemistry and bond angles, critical for distinguishing (R)- from (S)-enantiomers .
  • HRMS : High-resolution mass spectrometry validates the molecular formula (C₉H₉NO, exact mass 147.0684) .

Q. What natural sources produce 3-Methyl-2-indolinone?

  • Methodological Answer : The compound is a secondary metabolite in fungi like Ceriporia lacerate. Isolation involves solvent extraction (e.g., ethyl acetate), followed by silica gel chromatography and HPLC purification. TLC (Rf ~0.5 in ethyl acetate/hexane) and LC-MS are used to track fractions .

Advanced Research Questions

Q. How do heterogeneous catalysts improve enantioselectivity in (R)-3-Methyl-2-indolinone synthesis?

  • Methodological Answer : Catalysts like CuWO₄ nanoparticles enhance enantiomeric excess (ee) by providing chiral surfaces or stabilizing transition states. For instance, CuWO₄ in aqueous medium achieves ~85% ee via π-π interactions between indole substrates and the catalyst surface. Kinetic studies (e.g., Arrhenius plots) reveal activation energies (~50 kJ/mol) and optimal pH ranges (6.5–7.5) . Contradictions in catalytic efficiency (e.g., solvent polarity effects) should be resolved using control experiments with achiral catalysts .

Q. What analytical strategies resolve contradictions in spectroscopic data for (R)-3-Methyl-2-indolinone derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl shifts) may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers) by tracking signal splitting at 25–80°C .
  • DFT calculations : Compare experimental vs. computed (B3LYP/6-31G*) spectra to assign ambiguous peaks .
  • Cross-validation : Use orthogonal methods (e.g., X-ray vs. circular dichroism) to confirm stereochemical assignments .

Q. How can researchers design experiments to assess the bioactivity of (R)-3-Methyl-2-indolinone?

  • Methodological Answer : For antimicrobial studies:

  • Assay design : Use microdilution (MIC ≤ 50 µg/mL) against Gram-positive bacteria (e.g., S. aureus), with positive controls (e.g., ampicillin). Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .
  • Data analysis : Apply ANOVA (p < 0.05) to compare activity across enantiomers. Report confidence intervals (95%) for IC₅₀ values .

Data Presentation & Contradiction Management

Q. What guidelines should be followed when reporting synthetic yields and spectral data?

  • Methodological Answer : Adhere to IUPAC standards:

  • Precision : Report yields to one decimal place (e.g., 72.3 ± 1.2%) .
  • Spectral reproducibility : Include raw NMR/FID files in supplementary data. For conflicting melting points (e.g., 90.5–93.5°C vs. 88–91°C), note purification methods (e.g., recrystallization solvent) .

Q. How should researchers address irreproducibility in catalytic asymmetric synthesis?

  • Methodological Answer : Systematically test variables:

  • Catalyst aging : Compare fresh vs. recycled CuWO₄ (e.g., XRD to check crystallinity loss) .
  • Moisture sensitivity : Conduct reactions under inert atmosphere if intermediates are hygroscopic.
  • Statistical tools : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature > catalyst loading) .

Tables for Key Data

Property Value Method Reference
Molecular formulaC₉H₉NOHRMS
Melting point90.5–93.5°CDSC
Enantiomeric excess (CuWO₄)85% eeChiral HPLC (Chiralpak IA)
Antimicrobial MIC32 µg/mL (S. aureus)Broth microdilution

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